3-amino-5-(difluoromethyl)benzoicacid
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Overview
Description
3-Amino-5-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(difluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 3,5-difluorotoluene followed by reduction to obtain the corresponding amine. The amine is then subjected to diazotization and subsequent hydrolysis to yield the desired benzoic acid derivative.
Industrial Production Methods
In an industrial setting, the production of 3-amino-5-(difluoromethyl)benzoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions, while advanced purification techniques like crystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-(difluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-amino-5-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity and influence cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Amino-4-(difluoromethyl)benzoic acid: Similar structure but with the difluoromethyl group in a different position.
3-Amino-5-(methyl)benzoic acid: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
3-Amino-5-(difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-5-(difluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-7(10)4-1-5(8(12)13)3-6(11)2-4/h1-3,7H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPQJYRLQIZFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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